molecular formula C12H21N3O6 B1194304 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid CAS No. 56491-86-2

2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid

Cat. No. B1194304
CAS RN: 56491-86-2
M. Wt: 303.31 g/mol
InChI Key: JHALWMSZGCVVEM-UHFFFAOYSA-N
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Description

2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid (abbreviated as 2-BTA) is a novel synthetic compound that has been widely studied for its potential applications in medicine and biochemistry. 2-BTA is a carboxymethylated triazonan, which is a heterocyclic compound composed of a three-membered ring of nitrogen and oxygen atoms. The carboxymethylation of this compound allows for easier solubility in aqueous environments, which makes it ideal for use in laboratory experiments and medical applications.

Scientific Research Applications

  • Preparation of Binuclear Copper Complexes : A study by Fry et al. (1997) discussed the preparation of new bis(pentadentate) compounds using 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid and its derivatives. These compounds, upon complexing with copper(II), were characterized by X-ray crystallography, revealing distinct geometries and orientations of the copper(II) centers. This research contributes to the understanding of metal coordination in macrocyclic chemistry (Fry et al., 1997).

  • Development of Novel Ligands for Radioimmunotherapy : Chong et al. (2006) explored novel ligands, including this compound derivatives, as potential chelators for radioisotopes in radioimmunotherapy (RIT). Their study assessed the in vitro and in vivo stability of these ligands, suggesting their potential for broad applicability in RIT (Chong et al., 2006).

  • Synthesis and Evaluation of a Novel Decadentate Ligand : In another study by Chong et al. (2008), a novel decadentate ligand incorporating this compound was synthesized and evaluated for chelating radioisotopes like (177)Lu, (212)Bi, and (213)Bi. This research contributes to the development of targeted cancer therapies, particularly in radioimmunotherapy (Chong et al., 2008).

  • Gadolinium(III) Complexes Optimization : A study by Nonat et al. (2009) focused on optimizing the properties of gadolinium(III) complexes for MRI contrast agents. They synthesized new ligands based on 1,4,7-triazacyclononane with this compound, achieving improved water exchange rates and electronic relaxation. This work is significant in the development of high relaxivity macromolecular gadolinium-based contrast agents (Nonat et al., 2009).

  • Therapeutic Bone-Seeking Agents : Yousefnia et al. (2015) prepared and evaluated a complex called 166Ho-BPAMD, which includes this compound, as a potential therapeutic bone-seeking agent. Their research demonstrated significant stability and high bone tissue accumulation, highlighting its potential for bone pain palliation in medical applications (Yousefnia et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid, also known as Nitrilotriacetic acid (NTA), is Zn2+ . It forms stable complexes with Zn2+ , which plays a crucial role in various biological processes.

Mode of Action

NTA acts as a complexing (sequestering) agent . It interacts with its target, Zn2+, by forming stable complexes . This interaction results in changes in the biochemical environment, affecting the availability and activity of Zn2+.

Biochemical Analysis

Biochemical Properties

2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid is involved in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can chelate metal ions, which is essential in many enzymatic reactions. It interacts with metalloproteins and enzymes that require metal ions as cofactors. The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of various signaling molecules and transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This compound can act as an enzyme inhibitor or activator, depending on the context. It can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing enzymatic activity or modulating gene expression. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. This compound can influence the balance of metabolites in cells, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21/h1-9H2,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHALWMSZGCVVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205034
Record name 1,4,7-Triazacyclononane-N,N',N''-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56491-86-2
Record name 1,4,7-Triazacyclononane-N,N',N''-triacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056491862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7-Triazacyclononane-N,N',N''-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)triacetic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To an aqueous solution of TACN (0.16 mols in 58 mL water) is added an aqueous solution of sodium chloroacetate (0.71 mols sodium chloroacetate in 68 mL of water). This solution is stirred at 80° C. overnight while maintaining the pH at 9-10. After cooling to ambient temperature the pH of the solution is adjusted to 2.5 with aqueous HCl. The resulting precipitate is collected by filtration, washed with acetone, and dried in vacuo to afford the mono-hydrochloride salt of 1,4,7-tricarboxymethyl-1,4,7-triazacyclononane.
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Synthesis routes and methods II

Procedure details

From 1,4,7-triazacyclononane (1.1.3), glyoxylic acid and H2/Pt.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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